Callocyanine
CAS No.: 524-26-5
Cat. No.: VC3878538
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524-26-5 |
|---|---|
| Molecular Formula | C15H12N2O5 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | 7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H12N2O5/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19/h3-6,16H,1-2H3,(H,20,21) |
| Standard InChI Key | DNLNTLLPAVLFLS-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)O |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Callocyanine (CAS 524-26-5) is formally designated as 7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxylic acid . Its molecular formula, C₁₅H₁₂N₂O₅, corresponds to a molar mass of 300.27 g/mol . The compound’s structure integrates a phenoxazine core substituted with dimethylamino, carboxylic acid, and two ketone functional groups (Figure 1).
Table 1: Fundamental Molecular Properties of Callocyanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₅ | |
| Molar Mass | 300.27 g/mol | |
| CAS Registry Number | 524-26-5 | |
| SMILES | CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)O | |
| InChI Key | DNLNTLLPAVLFLS-UHFFFAOYSA-N |
Stereoelectronic Features
The conjugated π-system of the phenoxazine backbone facilitates resonance stabilization, while the electron-donating dimethylamino group (−N(CH₃)₂) and electron-withdrawing carboxylic acid (−COOH) create a push-pull electronic configuration. This asymmetry likely influences callocyanine’s spectral properties, though experimental UV-Vis or fluorescence data remain unreported in accessible literature .
Synthesis and Derivatives
Structural Analogues
Modifications to the parent structure include:
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Halogenated derivatives: Substitution at aromatic positions with chlorine or bromine to alter solubility and reactivity.
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Ester prodrugs: Replacement of the carboxylic acid with methyl or ethyl esters to enhance membrane permeability .
Physicochemical Properties
Solubility and Stability
Callocyanine demonstrates limited aqueous solubility (estimated <1 mg/mL at 25°C) due to its hydrophobic aromatic framework and ionizable carboxylic acid group . Stability studies indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.82 | Computed |
| Hydrogen Bond Donors | 2 | Experimental |
| Hydrogen Bond Acceptors | 7 | Experimental |
| Topological Polar Surface Area | 113 Ų | Computed |
Spectroscopic Characterization
While experimental IR and NMR data are sparse, computational simulations predict:
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IR: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C−N aromatic) .
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¹H NMR: Distinct signals for dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Research Gaps and Future Directions
Current limitations in callocyanine research include:
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Synthetic scalability: Lack of optimized large-scale production methods.
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Biological screening: Absence of high-throughput assays against disease targets.
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Structure-Activity Relationships (SAR): Underexplored correlations between substituents and bioactivity.
Proposed studies should prioritize computational docking simulations against therapeutic targets (e.g., kinases, GPCRs) and experimental validation of physicochemical properties.
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